molecular formula C15H15N3O4 B11396109 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide

Cat. No.: B11396109
M. Wt: 301.30 g/mol
InChI Key: RXXAVBQKKQADPD-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, which includes a nitro group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.

    Nitration: The benzoxazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amidation: The final step involves the coupling of the nitrated benzoxazole with 3-nitrobenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its benzoxazole core.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide
  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics or interactions with biological targets.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H15N3O4/c1-9-5-6-13-12(7-9)15(22-17-13)16-14(19)10-3-2-4-11(8-10)18(20)21/h2-4,8-9H,5-7H2,1H3,(H,16,19)

InChI Key

RXXAVBQKKQADPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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